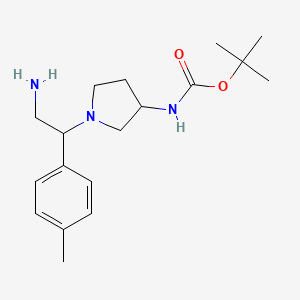

3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine

Description

3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine is a pyrrolidine derivative featuring two critical functional groups: a tert-butoxycarbonyl (Boc) protective group at the N3 position and a 2-amino-1-p-tolyl-ethyl substituent at the N1 position. Pyrrolidine rings are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic natural peptide structures, making them valuable scaffolds for drug discovery . The Boc group serves to protect the amine during synthetic processes, enabling selective reactions at other sites .

Properties

CAS No. |

886365-29-3 |

|---|---|

Molecular Formula |

C18H29N3O2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

tert-butyl N-[1-[2-amino-1-(4-methylphenyl)ethyl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C18H29N3O2/c1-13-5-7-14(8-6-13)16(11-19)21-10-9-15(12-21)20-17(22)23-18(2,3)4/h5-8,15-16H,9-12,19H2,1-4H3,(H,20,22) |

InChI Key |

IRUPNPVCSZGXMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)N2CCC(C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Asymmetric Lithiation-Trapping of N-Boc Pyrrolidine

Stereochemical Control and Optimization

Enantioselective Lithiation

Gelardi’s studies reveal that (−)-sparteine induces configurationally stable lithiated intermediates at −40°C, enabling the synthesis of (S)-3-amino-pyrrolidine derivatives with 90:10 er. Substituting THF with TBME improves yields to 70% while maintaining stereoselectivity.

Dynamic Kinetic Resolution

Under high-pressure amination conditions (5×10⁶ Pa), EP1138672A1 observes dynamic kinetic resolution, where rapid interconversion of rotamers allows single-diastereomer isolation.

Experimental Data and Comparative Analysis

Table 1. Yields and Conditions for Key Synthetic Steps

Chemical Reactions Analysis

Types of Reactions

3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogenated precursors, palladium catalysts, and bases are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

Scientific Research Applications

3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine is used in several scientific research applications. These include:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Organic Synthesis: It acts as a building block for synthesizing complex molecules.

- Biological Studies: It is useful in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

- Industrial Applications: It can be utilized in developing new materials, catalysts, and chemical processes.

Chemical Reactivity and Reactions

The reactivity of 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine is influenced by the amino group and the Boc protecting group. Common reactions this compound undergoes include:

- Oxidation: It can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

- Reduction: Reduction reactions can convert the compound into amines or alcohols. Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

- Substitution: It can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups. Reagents like halogenated precursors, palladium catalysts, and bases are often employed.

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

The biological activity of 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine is primarily influenced by its ability to interact with molecular targets such as enzymes and receptors. The Boc group can be removed under acidic conditions, allowing the free amine to participate in biochemical pathways. This feature enables the compound to act as an intermediate in synthesizing pharmaceutical agents and potentially modulating biological processes. Derivatives of this compound may exhibit antidepressant properties and influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Similar Compounds

The following compounds are similar to 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine:

- 3-n-Boc-1-(2-amino-1-phenyl-ethyl)-pyrrolidine: Similar structure but with a phenyl group instead of a p-tolyl group.

- 3-n-Boc-1-(2-amino-1-cyclohexyl-ethyl)-pyrrolidine: Contains a cyclohexyl group instead of a p-tolyl group.

- 3-n-Boc-1-(2-amino-1-benzyl-ethyl)-pyrrolidine: Features a benzyl group in place of the p-tolyl group.

Mechanism of Action

The mechanism of action of 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Stability and Handling Considerations

- Storage: Boc-protected amines like (R)-3-(N-Boc-amino)pyrrolidine require refrigeration (0–6°C) to prevent decomposition . The target compound’s larger substituent may confer greater stability at room temperature, though empirical data are lacking.

Biological Activity

3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine is a pyrrolidine derivative notable for its potential applications in medicinal chemistry and drug development. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_{16}H_{22}N_{2}O_{2}

- Molar Mass : Approximately 290.36 g/mol

- Structural Features : The compound consists of a pyrrolidine ring substituted with a p-tolyl ethyl group and an amino group, which is protected by the Boc group.

The biological activity of 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine is primarily influenced by its ability to interact with various molecular targets such as enzymes and receptors. The Boc group can be removed under acidic conditions, allowing the free amine to participate in biochemical pathways. This feature enables the compound to act as an intermediate in synthesizing pharmaceutical agents and potentially modulating biological processes.

1. Antidepressant Effects

Research indicates that derivatives of 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine may exhibit antidepressant properties. Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrrolidine derivatives, including 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine. In vitro tests have demonstrated varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, related pyrrolidine compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these bacteria .

3. Enzyme Inhibition

The compound has been implicated in enzyme inhibition studies, where it may act as a competitive inhibitor for various enzymes involved in metabolic pathways. The specific interactions depend on the structural modifications made to the pyrrolidine core, which can enhance or diminish its inhibitory potency.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on optimizing the synthesis of related compounds to enhance their biological activity. Structural modifications have been explored to improve potency while maintaining efficacy in various biological assays . For example, changes in substituents on the pyrrolidine ring have been shown to significantly affect the binding affinity and overall activity against specific targets.

Q & A

Q. What are the optimal synthetic strategies for introducing the Boc protecting group in 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine?

The Boc (tert-butoxycarbonyl) group is typically introduced under mild basic conditions to avoid side reactions. For pyrrolidine derivatives, a common method involves reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C for 4–12 hours. Catalytic amounts of 4-dimethylaminopyridine (DMAP) may enhance reactivity. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane gradients) is recommended to isolate the Boc-protected product .

Q. How can researchers ensure the purity of this compound after synthesis?

Purification methods include:

- Column chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to resolve unreacted starting materials and byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-resolution separation. Purity should be confirmed by NMR (absence of extraneous peaks) and LC-MS (single dominant peak) .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure, stereochemistry, and Boc group integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and pyrrolidine ring protons (δ 1.8–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular ion ([M+H]⁺ or [M+Na]⁺).

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction using SHELX software is ideal, provided suitable crystals are obtained .

Advanced Research Questions

Q. How does the pyrrolidine ring puckering influence the compound's reactivity and intermolecular interactions?

The pyrrolidine ring adopts non-planar conformations (e.g., envelope or twist-boat) due to puckering, quantified using Cremer-Pople parameters (amplitude q and phase angle θ). These parameters are derived from crystallographic data analyzed via software like SHELXL. Puckering affects steric hindrance, hydrogen-bonding capacity, and binding to biological targets. For example, a larger q value increases ring flexibility, potentially enhancing conformational adaptability in enzyme active sites .

Q. What challenges arise in resolving stereoisomers during synthesis, and how can they be addressed?

Challenges include:

- Diastereomer separation : Use chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography).

- Enantiomer differentiation : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or enzymatic resolution (lipases or esterases).

- Dynamic NMR : Monitor isomerization barriers at variable temperatures to assess stereochemical stability. Advanced techniques like vibrational circular dichroism (VCD) or X-ray crystallography are definitive for absolute configuration determination .

Q. How can mass spectral networking improve the identification of degradation products or metabolites?

Mass spectral networking links precursor and fragment ions across samples to map structural relationships. For example:

- UPLC/Q-TOF-MS : Acquire high-resolution MS/MS data in data-dependent acquisition (DDA) mode.

- Fragmentation trees : Use software (e.g., GNPS) to cluster ions with shared fragments, highlighting core structural motifs (e.g., pyrrolidine ring cleavage or Boc group loss). This approach efficiently identifies minor degradation products (e.g., de-Boc derivatives or oxidized species) without reference standards .

Safety and Handling Considerations

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption or decomposition.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for emergency procedures (e.g., eye flushing with water for 15 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.